REACTION_CXSMILES
|
[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[N:6]=1.O.O.Cl[Sn]Cl.CCO.[OH-].[K+]>O>[CH3:1][C:2]1[O:3][CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=2)[N:6]=1 |f:1.2.3,5.6|
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Name
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|
Quantity
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1.12 g
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Type
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reactant
|
Smiles
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CC=1OC=C(N1)C1=CC=C(C=C1)[N+](=O)[O-]
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Name
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|
Quantity
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6.33 g
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Type
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reactant
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Smiles
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O.O.Cl[Sn]Cl
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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CCO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction is stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting mixture was cooled in an ice bath
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Type
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STIRRING
|
Details
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stirred for an additional 30 min
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Duration
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30 min
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Type
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FILTRATION
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Details
|
The product was collected by filtration as a yellow solid (1.35 g, 83%)
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Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC=1OC=C(N1)C1=CC=C(N)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |